Codeine(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H22NO3+ |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-6,11-13,17,20H,7-9H2,1-2H3/p+1/t11-,12+,13-,17-,18-/m0/s1 |
InChI Key |
OROGSEYTTFOCAN-DNJOTXNNSA-O |
Isomeric SMILES |
C[NH+]1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Codeine 1+
Asymmetric Total Synthesis Approaches
The de novo construction of the complex codeine scaffold presents significant stereochemical challenges. Modern organic synthesis has addressed these challenges through various asymmetric strategies, enabling the preparation of specific enantiomers.
Strategies Employing Intramolecular Carbenoid Insertion
A notable strategy for the asymmetric total synthesis of codeine involves the use of an intramolecular carbenoid insertion into a C-H bond to form the key pentacyclic structure. udel.educapes.gov.br One approach commences with isovanillin, introducing asymmetry early in the sequence via catalytic hydrogenation of a Stobbe condensation product using a chiral rhodium catalyst. udel.eduacs.org This sets the stereochemistry for the rest of the synthesis. The synthesis advances through a tetralone intermediate, which undergoes a Robinson annulation to form a phenanthrenone (B8515091). udel.educapes.gov.br
Further steps lead to the formation of a diazoketone. udel.eduacs.org The crucial step is the rhodium-catalyzed decomposition of this diazoketone, which generates a carbenoid that inserts into a benzylic methine C-H bond. udel.educapes.gov.br This intramolecular reaction forges the C13 quaternary center and completes the pentacyclic skeleton of the codeine molecule. udel.eduacs.org The synthesis is then completed through a series of transformations including a Beckmann rearrangement and reductions to yield (+)-codeine, the non-natural enantiomer. udel.eduacs.org
| Key Step | Description | Reactant/Intermediate | Catalyst/Reagent | Product |
| Asymmetric Hydrogenation | Introduction of chirality. udel.eduacs.org | Cinnamate half-acid (7) | Chiral Rhodium Catalyst (e.g., MOD-DIOP ligand) | (S)-9 |
| Robinson Annulation | Formation of the tricyclic phenanthrenone core. udel.edu | Tetralone (12) | Standard annulation reagents | Phenanthrenone (33) |
| Carbenoid Insertion | Construction of the pentacyclic skeleton and C13 quaternary center. udel.eduacs.org | Diazoketone (48) | Rh₂(OAc)₄ | Pentacyclic ketone (49) |
| Beckmann Rearrangement | Rearrangement of an oxime to a lactam. udel.edu | Oxime brosylate (59) | Acid | Lactam (57) |
Stereoselective Construction of the Pentacyclic Skeleton
The stereoselective construction of the pentacyclic skeleton is a central challenge in morphine alkaloid synthesis. In the carbenoid insertion strategy, the stereochemistry established in the initial asymmetric hydrogenation dictates the facial selectivity of subsequent reactions. udel.edu For instance, the reduction of an enone intermediate must proceed stereoselectively to afford a cis-fused BC ring system. udel.edu The success of the key intramolecular C-H insertion is dependent on a specific conformational arrangement where the C13-H bond and the diazoketone moiety are in a diaxial relationship, which is favored in the tetracyclic precursor. udel.eduacs.org
Other strategies for building the core structure include intramolecular Diels-Alder reactions to form the B and C rings simultaneously and Heck vinylation to close the fourth ring. researchgate.netnih.gov These methods also rely on precise stereocontrol to achieve the correct relative and absolute stereochemistry of the final product.
Enantiomeric Control in Synthesis
Enantiomeric control is fundamental to the synthesis of biologically active molecules like codeine. In the synthesis employing carbenoid insertion, the absolute stereochemistry of the final product is determined by the chiral ligand used in the initial asymmetric hydrogenation step. udel.eduacs.org Using the (4R,5R)-MOD-DIOP rhodium complex leads to the (+)-enantiomer of codeine. udel.edu Conversely, employing the opposite enantiomer of the chiral ligand, (4S,5S)-MOD-DIOP, would reverse the stereochemical outcome of the entire synthetic sequence, providing access to the natural (-)-codeine. acs.org This highlights a powerful aspect of catalytic asymmetric synthesis, where the choice of catalyst enantiomer allows for the selective production of either enantiomer of the target molecule from a common precursor. acs.org Another approach achieved enantiomeric control through a palladium-catalyzed asymmetric allylic alkylation to establish the initial stereochemistry. researchgate.net
Semi-Synthetic Modifications and Analog Generation
Semi-synthesis, starting from naturally occurring codeine, is a vital route for producing structural analogs. These modifications are crucial for exploring structure-activity relationships and developing new chemical entities.
Introduction of Substituents at Nitrogen (N-demethylation, N-substitution)
The N-methyl group of codeine can be removed in a process known as N-demethylation to yield norcodeine. This transformation is a key step as the resulting secondary amine is a versatile intermediate for the synthesis of various N-substituted analogs. researchgate.netchim.it Common reagents for N-demethylation include cyanogen (B1215507) bromide (the von Braun reaction) and chloroformates, such as α-chloroethyl chloroformate. researchgate.netresearchgate.netgoogle.com For example, 6-O-acetylated 1-iodocodeine can be N-demethylated using α-chloroethyl chloroformate to produce 1-iodonorcodeine. researchgate.neteurekaselect.com
Once the nor-compound is obtained, new substituents can be introduced at the nitrogen atom via N-alkylation. This allows for the synthesis of a wide array of derivatives, such as N-allyl and N-n-propyl analogs, which have been prepared from 1-iodonorcodeine and 1-fluoronorcodeine. researchgate.netresearchgate.net The nature of the N-substituent is known to significantly influence the pharmacological profile of morphine alkaloids. google.com
Halogenation at A-Ring Positions (e.g., 1-Iodo-substituted Derivatives)
The aromatic A-ring of codeine can be functionalized through electrophilic halogenation. The introduction of halogens like chlorine, bromine, and iodine at the C-1 position has been explored. tandfonline.com 1-Chlorocodeine and 1-bromocodeine have been synthesized by treating the corresponding hydrohalide salts of codeine with hydrogen peroxide. tandfonline.com More recently, a milder method for the bromination of codeine using N-bromoacetamide (NBA) in the presence of trifluoroacetic anhydride (B1165640) (TFAA) has been developed. nih.govresearchgate.net
The synthesis of 1-iodocodeine has been achieved by treating a solution of codeine in hydrochloric acid with sodium iodide and chloramine-T. nih.gov These 1-halo derivatives serve as important intermediates. For instance, 1-iodocodeine can undergo O-demethylation with boron tribromide to yield 1-iodomorphine. eurekaselect.comnih.gov These halogenated compounds are valuable for creating further derivatives, including those used in radiolabeling studies. nih.gov
| Modification Type | Starting Material | Reagent(s) | Product(s) |
| N-Demethylation | Codeine | Ethyl Chloroformate / K₂CO₃ | N-Ethoxycarbonylnorcodeine |
| N-Demethylation | 6-O-Acetyl-1-iodocodeine | α-Chloroethyl Chloroformate | 1-Iodonorcodeine |
| N-Substitution | 1-Iodonorcodeine | Propyl Iodide / Allyl Bromide | N-Propyl-1-iodonorcodeine / N-Allyl-1-iodonorcodeine |
| A-Ring Halogenation | Codeine | NaI / Chloramine-T / HCl | 1-Iodocodeine |
| A-Ring Halogenation | Codeine | N-Bromoacetamide (NBA) / Trifluoroacetic Anhydride (TFAA) | 1-Bromocodeine |
| O-Demethylation | 1-Iodocodeine | Boron Tribromide (BBr₃) | 1-Iodomorphine |
Derivatization at Carbon-6 (e.g., Codeine-6-O-sulfate)
One key area of derivatization involves the modification of the hydroxyl group at the C-6 position of the codeine structure. A notable example of this is the synthesis of Codeine-6-O-sulfate. This compound can be prepared through the sulfation of the C-6 hydroxyl group of codeine using a pyridine-SO3 complex in pyridine. mdpi.comresearchgate.net This process introduces a sulfate (B86663) moiety, creating a zwitterionic structure that can influence the molecule's pharmacokinetic properties. mdpi.com The introduction of such ionizable groups is a strategy employed to potentially reduce central nervous system penetration and associated side effects. mdpi.com
The synthesis of Codeine-6-O-sulfate is a straightforward process where codeine is dissolved in anhydrous pyridine, and then a pyridine-SO3 complex is added. The reaction mixture is stirred at an elevated temperature, leading to the precipitation of the crude product. mdpi.com
Synthesis of Novel Analogues (e.g., 14-Methoxycodeine Derivatives)
The synthesis of novel codeine analogues extends to modifications at other positions, such as the introduction of a methoxy (B1213986) group at the C-14 position, leading to 14-methoxycodeine derivatives. mdpi.comnih.gov The synthesis of these analogues often starts from 14-hydroxycodeinone. mdpi.comresearchgate.net
A general synthetic route to 14-methoxycodeine involves the O-alkylation of 14-hydroxycodeinone with dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride. mdpi.com The resulting 14-methoxycodeinone is then reduced, for instance with sodium borohydride, to yield 14-methoxycodeine. mdpi.com This reduction stereospecifically produces the 6α-hydroxy derivative. mdpi.com
Further derivatization of 14-methoxycodeine at the C-6 position can also be achieved. For example, 14-methoxycodeine-6-O-sulfate has been synthesized by the sulfation of the C-6 hydroxyl group using a pyridine-SO3 complex, similar to the synthesis of Codeine-6-O-sulfate. mdpi.comresearchgate.net Research has shown that the introduction of an O-methyl group at C-14 and a sulfate group at C-6 can significantly impact the pharmacological profile of the resulting compound. mdpi.com
Exploration of New Structural Probes for Medicinal Chemistry
Codeine and its derivatives serve as valuable structural probes in medicinal chemistry to explore the binding and functional requirements of opioid receptors. nih.govresearcher.life By systematically altering the structure of codeine, researchers can investigate how different functional groups and stereochemistries influence receptor affinity, selectivity, and efficacy. nih.gov
For instance, the synthesis of 1-aminocodeine from codeine opens up pathways to a variety of derivatives, including azo, thiazole, and hydrazine (B178648) compounds, which are considered attractive probes for medicinal chemistry. nih.gov The synthesis involves the nitration of 6-O-acetylcodeine, followed by hydrolysis to 1-nitrocodeine, and subsequent reduction to 1-aminocodeine. nih.gov
Advanced Analytical Methodologies for Codeine 1+ and Its Metabolites
Chromatographic Separations
Chromatography stands as a cornerstone for the separation and analysis of codeine and its related compounds. This family of techniques excels in resolving individual components from a mixture, which is essential when dealing with biological samples or pharmaceutical formulations containing multiple active ingredients.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of codeine. rjptonline.org Method development in HPLC focuses on optimizing several parameters to achieve the desired separation and sensitivity. Key considerations include the choice of the stationary phase (the column), the mobile phase composition, flow rate, and the detector.
Reverse-phase HPLC (RP-HPLC) is a common approach for codeine analysis. In this mode, a nonpolar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. rjptonline.orgresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). rjptonline.orgresearchgate.net The pH of the mobile phase is a critical parameter that influences the retention and peak shape of codeine. For instance, a mobile phase with a pH of 2.8 has been used effectively. rjptonline.orgtandfonline.com
Detection is another vital aspect of HPLC method development. UV detection is frequently used, with wavelengths around 210 nm, 212 nm, or 254 nm being common choices for monitoring codeine. rjptonline.orgresearchgate.netmdpi.comacademicmed.org For enhanced sensitivity and specificity, especially in complex matrices like blood, electrochemical detection can be employed. tandfonline.com
The development of Ultra-High-Performance Liquid Chromatography (UHPLC) methods offers significant advantages in terms of speed and resolution. One UHPLC method utilizes a C18 column with a gradient elution of acetonitrile and a buffer at a flow rate of 0.3 mL/min, allowing for the separation of codeine from its impurities. ingentaconnect.com
The following table summarizes various HPLC methods developed for codeine analysis:
Interactive HPLC Methodologies Table| Stationary Phase | Mobile Phase | Detection Method | Application | Reference |
|---|---|---|---|---|
| LiChrospher® RP-18 | Acetonitrile:Buffer (pH 2.5) (15:85) | UV at 210 nm | Pharmaceutical Formulations | researchgate.net |
| Phenomenex C18 | 1% o-phosphoric acid in water:acetonitrile:methanol (78:10:12) (pH 3.0) | UV at 254 nm | Bulk and Pharmaceutical Formulations | researchgate.net |
| Shim-pack clc-C8 | Acetonitrile:Phosphoric acid (pH 2.8) (35:65) | UV at 212 nm | Pharmaceutical Formulations | rjptonline.org |
| Phenyl (5 micron) | 7% acetonitrile and 2% methanol in 25 mM Phosphoric acid (pH 2.8) | Electrochemical at +1.2V | Rat Whole Blood | tandfonline.com |
| EC 150/4.6 nucleodur 100-5 | Ethanol:0.4% ammonium (B1175870) acetate solution (840:160) | UV at 254 nm | Syrup | academicmed.org |
| Waters Acquity BEH C18 | Acetonitrile and buffer (gradient) | UV at 245 nm | Bilayer Tablet Dosage Form | ingentaconnect.com |
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) is another powerful technique for the analysis of codeine, particularly in forensic and toxicological applications. capes.gov.br A key consideration for GC analysis of opioids like codeine is the need for derivatization. Derivatization converts the analytes into more volatile and thermally stable compounds, improving their chromatographic behavior and detection. oup.com
Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylating agents such as heptafluorobutyric anhydride (B1165640) (HFBA) or propionic anhydride. nih.gov The choice of derivative can impact the sensitivity and selectivity of the method. For instance, trimethylsilyl (B98337) (TMS) derivatives are often used with nitrogen-phosphorus detection (NPD), while heptafluorobutyryl (HFB) derivatives are suitable for the highly sensitive electron capture detection (ECD).
The selection of the GC column is also crucial. Capillary columns, such as a HP-1MS, are commonly used for the separation of codeine and its metabolites. nih.gov The temperature program of the GC oven is optimized to ensure good separation of the analytes. oup.comnih.gov
Coupled Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a highly sensitive and specific method for the definitive identification and quantification of codeine. nih.govnih.gov GC separates the components of a mixture, and the MS detector then provides mass spectral data for each component, which acts as a molecular fingerprint. nih.gov
In GC-MS analysis, derivatization is a common prerequisite to improve the volatility and chromatographic properties of codeine. dshs-koeln.de Reagents such as BSTFA are used to create trimethylsilyl (TMS) derivatives. dshs-koeln.de An improved method involves a pre-derivatization step with hydroxylamine (B1172632) to convert keto-opiates into oxime derivatives before silylation, which helps to avoid interferences from other opiates. asme.org
The mass spectrometer is often operated in the selected ion monitoring (SIM) mode for quantitative analysis. nih.govunipa.it In SIM mode, the instrument is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and selectivity. nih.govunipa.it For codeine-TMS, a characteristic ion for quantification is m/z 371. unipa.it
The following table outlines key parameters for GC-MS analysis of codeine:
Interactive GC-MS Analysis Parameters Table| Derivatization Agent | GC Column | MS Mode | Key Ion (m/z) for Codeine | Application | Reference |
|---|---|---|---|---|---|
| MSTFA | DB-5MS | SIM | 371 | Brain Tissue | unipa.it |
| Propionic anhydride and pyridine | HP-1MS | SIM | Not specified | Human Urine | nih.gov |
| Pentafluoropropionic anhydride (PFPA) | Not specified | SIM | 282, 445 | Serum | akjournals.com |
| BSTFA | Not specified | Not specified | Not specified | Human Urine | dshs-koeln.de |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the screening and separation of codeine. bioline.org.br In TLC, a stationary phase, such as silica (B1680970) gel 60 F254, is coated on a plate, and a mobile phase moves up the plate by capillary action, separating the components of a mixture based on their differential partitioning between the two phases. ijpsonline.comnih.gov
Various mobile phase systems can be used for the separation of codeine. A common system consists of a mixture of toluene, acetone, methanol, and ammonia (B1221849). ijpsonline.com Another effective mobile phase for separating codeine from other substances like amitriptyline (B1667244) and fluoxetine (B1211875) is a mixture of diethyl acetate, methanol, and concentrated ammonium hydroxide (B78521). nih.gov For resolving codeine and morphine, a mobile phase of chloroform (B151607), methanol, and ammonia has been utilized. bioline.org.br
After separation, the spots are visualized. This can be achieved by observing the plate under UV light if the compounds are UV-active or by spraying the plate with a chromogenic reagent. ijpsonline.com Dragendorff's reagent is a commonly used spray reagent that produces colored spots with alkaloids like codeine. ijpsonline.comnih.gov For confirmation, acidified iodoplatinate (B1198879) can also be used. bioline.org.br High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC. nih.gov
Electrochemical Detection Systems
Electrochemical methods offer a sensitive and often simpler alternative to chromatographic techniques for the determination of codeine. nih.gov These methods are based on the electrochemical activity of the codeine molecule, which can be oxidized at an electrode surface. nih.gov
Voltammetric Methods (e.g., Square Wave Voltammetry, Differential Pulse Voltammetry)
Voltammetric techniques, particularly square wave voltammetry (SWV) and differential pulse voltammetry (DPV), are powerful tools for the quantification of codeine. mdpi.comscielo.br These methods apply a potential waveform to a working electrode and measure the resulting current, which is proportional to the concentration of the analyte. mdpi.com Pulse techniques like SWV and DPV offer enhanced sensitivity compared to other voltammetric methods by effectively discriminating the faradaic current (from the analyte's redox reaction) from the non-faradaic charging current. mdpi.com
The choice of electrode material significantly influences the performance of the voltammetric method. Glassy carbon electrodes (GCEs) are frequently used, sometimes modified to enhance sensitivity and selectivity. researchgate.netscispace.com For example, a GCE modified with a Nafion/multi-walled carbon nanotubes (MWCNTs) composite has been shown to be effective for codeine determination. nih.gov Boron-doped diamond (BDD) electrodes have also been successfully employed, offering a wide potential window and low background current. scielo.br
The pH of the supporting electrolyte is a critical parameter, as the oxidation of codeine is pH-dependent. researchgate.netscispace.com Optimal pH values are typically in the acidic to neutral range, with pH 4.0 and 7.0 being reported in different studies. scielo.br
The following table presents a summary of various voltammetric methods for codeine determination:
Interactive Voltammetric Methods Table| Technique | Electrode | pH | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|---|
| SWV | Glassy Carbon Electrode | Not Specified | 5 µmol/L | 40–140 µmol/L | scispace.com |
| DPV | Boron-Doped Diamond Electrode | 7.0 | 0.08 µM | 0.1–60 µM | |
| SWV | Cathodically Pretreated BDD Electrode | 4.0 | 1.19 nmol/L | 8.99 × 10⁻⁸–9.81 × 10⁻⁶ mol/L | scielo.br |
| DPV | Glassy Carbon Electrode modified with Nafion/MWCNTs | 3.0 | 4.5 µg/L | 0.5–15 µM | nih.gov |
| SWV | Nontronite Clay-Modified Screen-Printed Carbon Electrode | 6.0 | 20 nM | 2.5–45 µM | capes.gov.br |
| DPV | dsDNA Modified Screen-Printed Electrode | Not Specified | 0.23 µM | 2.3–40 µM | ijmrhs.com |
| SWV | Nafion/Ruthenium Oxide Pyrochlore Modified Electrode | Not Specified | 10 nM | 0–32 µM | capes.gov.br |
Flow Injection Analysis with Amperometric Detection (FIA-EC, FIA-MPA)
Flow Injection Analysis (FIA) coupled with electrochemical detection represents a rapid, automated, and efficient approach for the determination of Codeine(1+). This technique offers advantages in terms of high sample throughput, minimal reagent consumption, and suitability for routine analysis in quality control laboratories. ipp.pt
In a typical FIA with amperometric detection (FIA-EC) system, a sample containing codeine is injected into a continuously flowing carrier stream, which transports the analyte to an electrochemical cell. scispace.com Here, a potential is applied to a working electrode, causing the electro-oxidation of the codeine molecule. The resulting current is directly proportional to the codeine concentration in the sample. A glassy carbon electrode is often employed for this purpose. scispace.com Research has demonstrated the viability of FIA-EC for determining codeine in pharmaceutical preparations, with one study reporting a linear calibration range from 7 to 50 µmol/L and a detection limit of 3 µmol/L. scispace.com This particular system allowed for a high sampling rate of 115 samples per hour. scispace.com
A more advanced iteration of this method is Flow Injection Analysis with Multiple-Pulse Amperometric (FIA-MPA) detection. FIA-MPA enhances selectivity and sensitivity by applying a sequence of potential pulses to the working electrode. x-mol.net This allows for the simultaneous determination of codeine and other compounds, such as acetaminophen (B1664979), which often coexist in pharmaceutical formulations. x-mol.netresearchgate.net One FIA-MPA method utilized a cathodically pretreated boron-doped diamond electrode and achieved a linear range for codeine from 50 nmol/L to 10 µmol/L, with a significantly low detection limit of 35 nmol/L. x-mol.netresearchgate.net This demonstrates the enhanced sensitivity of the MPA technique over single-pulse amperometry. The use of an internal standard can also be implemented in FIA-MPA systems to further improve analytical precision. ibict.br
| Method | Working Electrode | Linear Range (Codeine) | Limit of Detection (LOD) (Codeine) | Sample Throughput | Source |
|---|---|---|---|---|---|
| FIA-EC | Glassy Carbon | 7 - 50 µmol/L | 3 µmol/L | 115 samples/hour | scispace.com |
| FIA-MPA | Boron-Doped Diamond (BDD) | 50 nmol/L - 10 µmol/L | 35 nmol/L | Not Specified | x-mol.netresearchgate.net |
Applications of Modified Electrodes (e.g., Boron-Doped Diamond)
The performance of electrochemical methods for Codeine(1+) detection is significantly influenced by the choice of electrode material. Modified electrodes are frequently employed to enhance sensitivity, lower detection limits, and mitigate fouling. Among these, boron-doped diamond (BDD) electrodes have emerged as a superior alternative to traditional carbon-based electrodes like glassy carbon. scielo.brresearchgate.net
BDD electrodes offer several distinct advantages, including a very wide potential window, low background currents, remarkable resistance to surface fouling, and long-term response stability. scielo.brresearchgate.netfrontiersin.org These properties are particularly beneficial for the electroanalysis of complex samples or for analytes that oxidize at high potentials. frontiersin.org The electrochemical behavior of BDD electrodes can be further tailored by surface termination (hydrogen or oxygen), which is modifiable through electrochemical pretreatments. scielo.br For instance, a cathodically pretreated BDD electrode has been shown to be highly effective for the simultaneous determination of paracetamol and codeine using square-wave voltammetry. scielo.br This method achieved a detection limit for codeine as low as 14 nmol/L when determined simultaneously with paracetamol, and 1.19 nmol/L when determined alone. scielo.br
The combination of BDD electrodes with flow injection analysis (FIA) creates a powerful analytical system. x-mol.netresearchgate.net An FIA system using a cathodically pretreated BDD electrode with multiple-pulse amperometric detection (FIA-MPA) successfully quantified nanomolar levels of codeine and acetaminophen simultaneously in pharmaceutical and biological fluid samples. x-mol.netresearchgate.net The robustness and favorable electrochemical properties of BDD electrodes enable the development of high-throughput methods with excellent stability and low detection limits, making them highly suitable for demanding electroanalytical applications. frontiersin.org
| Electrode Type | Analytical Method | Limit of Detection (LOD) for Codeine | Key Advantages | Source |
|---|---|---|---|---|
| Boron-Doped Diamond (BDD) | Square-Wave Voltammetry (SWV) | 14 nmol/L (simultaneously with paracetamol) | Wide potential window, low background current, resistance to fouling | scielo.br |
| Boron-Doped Diamond (BDD) | Square-Wave Voltammetry (SWV) | 1.19 nmol/L (solely) | High sensitivity, long-term stability | scielo.br |
| Boron-Doped Diamond (BDD) | Flow Injection Analysis - Multiple Pulse Amperometry (FIA-MPA) | 35 nmol/L (simultaneously with acetaminophen) | High sample throughput, excellent recovery in biological fluids | x-mol.netresearchgate.net |
Spectroscopic Characterization Techniques
Ultraviolet/Visible (UV/Vis) Spectrophotometry
UV/Visible spectrophotometry is a widely used technique for the quantitative analysis of Codeine(1+) in pharmaceutical formulations, owing to its simplicity, cost-effectiveness, and speed. nih.gov The basis of this method lies in the presence of a chromophore within the codeine structure—specifically, the benzene (B151609) ring with heteroatoms—which absorbs light in the ultraviolet region. nih.gov
The UV spectrum of codeine typically exhibits a maximum absorption wavelength (λmax) at approximately 284-286 nm. nih.govnih.gov For quantitative determination, measurements are often carried out in a 0.1 M NaOH solution, where the absorbance at 284 nm is recorded. nih.govtandfonline.com The calibration curve for codeine in this medium is linear over a specified concentration range, allowing for accurate quantification. tandfonline.com For example, one study established a calibration curve using standard solutions ranging from 1.18 x 10⁻⁴ to 9.06 x 10⁻⁴ mol/L. tandfonline.com
Derivative spectrophotometry can be employed to resolve spectral overlap in mixtures containing codeine and other active ingredients, such as paracetamol. ajrconline.org First-order derivative spectrophotometry allows for the determination of codeine at its zero-crossing point, eliminating interference from other components. ajrconline.org This approach has been successfully validated for the simultaneous determination of paracetamol and codeine phosphate in combined tablets. ajrconline.org While direct UV/Vis spectrophotometry is effective, its sensitivity may be insufficient for trace analysis in complex matrices like water or biological fluids. In such cases, preconcentration steps, like dispersive liquid-liquid microextraction, can be applied to achieve lower detection limits, such as 18 µg/L. nih.gov
| Method | λmax (nm) | Linear Range | Limit of Detection (LOD) | Matrix/Solvent | Source |
|---|---|---|---|---|---|
| UV/Vis Spectrophotometry | 284 | 1.18 x 10⁻⁴ – 9.06 x 10⁻⁴ mol/L | Not Specified | 0.1M NaOH | tandfonline.com |
| First-Order Derivative UV Spectrophotometry | 218.4 (ZCP for Paracetamol) | 1.25 – 10.0 mg/L | Not Specified | Pharmaceutical Tablets | ajrconline.org |
| UV/Vis with Microextraction | 270 | Not Specified | 18 µg/L | Water Samples | nih.gov |
Spectrofluorimetric Analysis
Spectrofluorimetry offers a highly sensitive and selective method for the determination of Codeine(1+), which possesses native fluorescence. This technique is based on measuring the fluorescence intensity emitted by the molecule after excitation at a specific wavelength.
Methods have been developed for the analysis of codeine, often in combination with other substances. For instance, first-derivative spectrofluorimetry can resolve the overlapping fluorescence spectra of codeine and pyridoxine (B80251) in mixtures. researchgate.net In such a method, codeine's fluorescence is measured at an emission wavelength (λem) of 309 nm. researchgate.net The technique has proven effective for quantifying both compounds in pharmaceutical preparations without prior separation. researchgate.net
The fluorescence of codeine can be quenched by other molecules, a phenomenon that can also be harnessed for analytical purposes. Studies on the interaction between codeine and nucleic acids have shown that nucleic acids can strongly quench codeine's fluorescence. researchgate.net This interaction, analyzed using the Stern-Volmer equation, indicates a groove-binding mechanism. researchgate.net For trace analysis in complex biological samples like human urine, spectrofluorimetry can be combined with advanced sample preparation techniques. A novel magnetic molecularly imprinted polymer has been used for solid-phase extraction of codeine prior to its spectrofluorimetric determination. This approach achieved a wide linear range of 2.0–500.0 ng/mL and a very low detection limit of 0.67 ng/mL, demonstrating the power of coupling selective extraction with sensitive detection. rsc.org
| Method | Key Parameters | Linear Range | Limit of Detection (LOD) | Application | Source |
|---|---|---|---|---|---|
| First-Derivative Spectrofluorimetry | λem = 309 nm (for Codeine) | Not Specified | Not Specified | Simultaneous determination with Pyridoxine in pharmaceuticals | researchgate.net |
| Spectrofluorimetry with Solid-Phase Extraction | Excitation/Emission wavelengths not specified | 2.0–500.0 ng/mL | 0.67 ng/mL | Determination in human urine samples | rsc.org |
Infrared (IR) Spectrometry for Structural Elucidation
Infrared (IR) spectrometry is a fundamental technique for the structural elucidation of Codeine(1+) and its related compounds. It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting IR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups.
The IR spectrum of codeine shows characteristic absorption bands that confirm its molecular structure. researchgate.net For example, a broad band observed between 3000-1900 cm⁻¹ in the spectrum of codeine dihydrogenphosphate corresponds to the νN-H stretching vibrations in the protonated cation. researchgate.net A band around 3395 cm⁻¹ is assigned to the O-H stretching vibration (νOH) of the hydroxyl group. researchgate.net The IR spectra of various narcotic compounds, including different forms of codeine such as codeine hydrobromide, hydrochloride, and sulfate (B86663), have been compiled into reference collections to aid in their identification. unodc.org
Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a modern IR technique that simplifies sample handling, as it requires little to no sample preparation and is non-destructive. acs.org This makes it highly suitable for the rapid identification and quality control of codeine in solid forms, such as pharmaceutical tablets. acs.org By comparing the ATR-FTIR spectrum of a sample to that of a pure codeine standard, one can quickly verify its identity. acs.org
| Compound Form | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| Codeine Dihydrogenphosphate | νN-H (protonated amine) | 3000 - 1900 (broad) | researchgate.net |
| Codeine | νO-H (hydroxyl group) | ~3395 | researchgate.net |
| Codeine Dihydrogenphosphate | νP=O | 1265 | researchgate.net |
| Codeine Dihydrogenphosphate | νP-O | 1126 | researchgate.net |
Time-Resolved Chemiluminescence Detection
Time-resolved chemiluminescence (CL) is a highly sensitive detection method that has been successfully applied to the simultaneous determination of Codeine(1+) and other analytes, such as paracetamol. dntb.gov.uanih.gov This technique is based on the enhancing effect that codeine exerts on certain chemiluminescent reactions.
A common CL system used for this purpose involves the reaction of tris(1,10-phenanthroline)ruthenium(II) (Ru(phen)₃²⁺) with cerium(IV) (Ce(IV)). dntb.gov.uanih.gov Both codeine and paracetamol enhance the CL emission from this reaction, but they do so with different kinetic profiles. In a batch mode analysis, codeine produces a sharp CL peak with maximum intensity occurring at approximately 4.0 seconds after the injection of the Ce(IV) solution. dntb.gov.uanih.gov In contrast, the maximum CL intensity for paracetamol appears much later, at around 60 seconds. dntb.gov.uanih.gov
This significant difference in the timing of the CL response allows for their simultaneous quantification by recording the entire time-resolved CL profile. dntb.gov.ua By combining the time-resolved data with multiway calibration techniques like N-way partial least squares (N-PLS), the individual concentrations of codeine and paracetamol in binary mixtures can be accurately determined. dntb.gov.uanih.gov This approach has yielded low limits of detection, with one study reporting an LOD of 0.9 x 10⁻⁸ mol/L for codeine. dntb.gov.uanih.gov The method has been successfully applied to the analysis of commercial pharmaceutical formulations, demonstrating its practicality and reliability. dntb.gov.uanih.gov
| Analyte | Chemiluminescence System | Time of Max. CL Intensity | Limit of Detection (LOD) | Key Feature | Source |
|---|---|---|---|---|---|
| Codeine (COD) | Ru(phen)₃²⁺ / Ce(IV) | ~4.0 seconds | 0.9 x 10⁻⁸ mol/L | Different kinetic profile from Paracetamol allows simultaneous determination | dntb.gov.uanih.gov |
| Paracetamol (PAR) | Ru(phen)₃²⁺ / Ce(IV) | ~60 seconds | 1.0 x 10⁻⁶ mol/L | Enhances CL reaction, enabling co-analysis with Codeine | dntb.gov.uanih.gov |
Capillary Electrophoresis (CE/CET) Methodologies
Capillary Electrophoresis (CE), a high-resolution separation technique, has emerged as a powerful tool for the analysis of codeine(1+). Various modes of Capillary Electromigration Techniques (CETs) have been successfully applied to different sample matrices. researchgate.net
Non-Aqueous Capillary Electrophoresis (NACE) has proven effective for the analysis of hydrophobic compounds like codeine. A validated NACE method for the simultaneous analysis of codeine, morphine, imatinib, and its metabolite in urine utilized a background electrolyte (BGE) of 15 mM ammonium acetate and 1% acetic acid in methanol. mdpi.comrsc.org This method demonstrated good accuracy, precision, sensitivity, and specificity. rsc.org
Micellar Electrokinetic Chromatography (MEKC), another CE mode, has been employed for the analysis of codeine and other compounds in urine. In one method, a BGE consisting of 46 mM aqueous sodium phosphate buffer (pH 2.1) and acetonitrile (80:20 v/v) containing 70 mM sodium dodecyl sulfate (SDS) was used. mdpi.com The addition of surfactants like SDS forms micelles, which allows for the separation of both charged and neutral analytes. mdpi.com
Recent applications of CETs for codeine analysis have spanned a wide range of samples including pharmaceutical formulations, water, urine, saliva, exhaled breath, hair, and liver microsomes. researchgate.netmdpi.com Detection in CE systems can be achieved through various means, including UV detection at specific wavelengths (e.g., 210 nm) or by using more advanced detectors like capacitively coupled contactless conductivity detection (C4D) and electrochemiluminescence (ECL). mdpi.com For instance, a CE-ECL method using an ionic liquid in the BGE achieved a limit of detection (LOD) of 0.25 µM for codeine. mdpi.com
Table 1: Examples of Capillary Electrophoresis Methods for Codeine(1+) Analysis
| CE Mode | Sample Matrix | Background Electrolyte (BGE) | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| NACE | Urine | 15 mM ammonium acetate and 1% acetic acid in methanol | UV (207 nm) | LOD: 40 µg L⁻¹ | rsc.org |
| MEKC | Urine | 46 mM sodium phosphate buffer (pH 2.1)/ACN (80:20 v/v) with 70 mM SDS | UV | Not Specified | mdpi.com |
| CE | Pharmaceutical Formulations | 100 mM phosphoric acid/TEA (pH 2.5) with 20% (v/v) methanol | UV (210 nm) | LOQ: 30 ng/mL | mdpi.com |
| CE | Pharmaceutical Formulations | 20 mmol L⁻¹ β-alanine/4 mmol L⁻¹ sodium chloride/4 μmol L⁻¹ sodium hydroxide (pH = 9.6) | C4D | LOD: 15 μmol L⁻¹ | researchgate.net |
| CE | Plant Extracts | Ionic liquid (1-ethyl-3-methylimidazolium tetra-fluoroborate) | ECL | LOD: 0.25 µM | mdpi.com |
Sample Preparation and Extraction Strategies
Effective sample preparation is a critical prerequisite for accurate analytical determination, aiming to remove interfering substances and preconcentrate the analyte of interest from complex matrices.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of codeine(1+) from biological samples. mdpi.com This method involves passing the sample through a cartridge containing a solid adsorbent, which retains the analyte. jbr-pub.org.cn Interfering compounds are then washed away, and the analyte is eluted with a suitable solvent. jbr-pub.org.cn
Various SPE sorbents have been utilized for codeine extraction, including C18 cartridges and cation exchange cartridges. ebi.ac.ukoup.com For instance, a validated method for the simultaneous determination of codeine and its metabolites in human plasma employed SPE with C18 cartridges. ebi.ac.uk Another automated SPE method for 23 opioids, including codeine, in urine used cation exchange cartridges. oup.com The choice of sorbent depends on the chemical properties of the analyte and the nature of the sample matrix. jbr-pub.org.cn
A modified dispersive solid-phase extraction (dSPE) technique, sometimes referred to as the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, and Safe), has also been developed for the extraction of opioids from blood and urine. mdpi.com This approach uses anhydrous magnesium sulfate to facilitate phase separation between the aqueous sample and an organic solvent like acetonitrile. mdpi.com
Table 2: Overview of Solid-Phase Extraction (SPE) Applications for Codeine(1+)
| SPE Sorbent/Method | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| C18 Cartridges | Human Plasma | Successful extraction for LC-MS/MS analysis. | ebi.ac.uk |
| Cation Exchange Cartridges | Urine | Automated extraction of 23 opioids with recoveries >69%. | oup.comoup.com |
| Multi-walled Carbon Nanotubes | Human Urine | Achieved a low detection limit of 0.4 µg/L. | mdpi.comresearchgate.net |
| Dispersive SPE (dSPE) | Blood and Urine | Green, economic, and simple extraction for GC-MS analysis. | mdpi.com |
Liquid-Liquid Extraction (LLE) is a conventional sample preparation method based on the partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. jbr-pub.org.cn The efficiency of LLE is influenced by factors such as the choice of solvent, the pH of the aqueous phase, and the volume ratio of the two phases. jbr-pub.org.cn For the extraction of codeine from urine, a mixture of chloroform and isopropanol (B130326) has been used after adjusting the sample pH to 8-9. jbr-pub.org.cn While effective, LLE can be labor-intensive and often requires significant volumes of potentially toxic organic solvents. scielo.brmdpi.com
Cloud Point Extraction (CPE) offers a more environmentally friendly alternative to LLE. mdpi.com This technique utilizes the property of non-ionic surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature known as the cloud point temperature. mdpi.comsid.ir The analyte is partitioned into the surfactant-rich phase, which is then separated from the bulk aqueous phase. sid.ir
A CPE method for extracting codeine from blood samples used the non-ionic surfactant Triton X-114. mdpi.com The process involved forming an ion-pair complex between codeine and bromothymol blue in an acetate buffer (pH 4.5). mdpi.comsid.ir The surfactant-rich phase, containing the codeine complex, could then be easily collected for analysis. mdpi.com This method achieved a detection limit of 4.6 ng/mL. mdpi.comsid.ir The efficiency of CPE is dependent on variables such as pH, surfactant concentration, temperature, and equilibration time. researchgate.netsid.ir
Codeine is extensively metabolized in the body, and a significant portion is excreted in urine as glucuronide conjugates. To measure the total amount of codeine, a hydrolysis step is necessary to cleave the glucuronide moiety and liberate the parent drug. This can be achieved through either acid hydrolysis or enzymatic hydrolysis. oup.com
Acid hydrolysis , often performed with concentrated hydrochloric acid (HCl) at high temperatures, can effectively hydrolyze glucuronide conjugates. oup.com One study found that hydrolysis with 6.5M HCl containing bisulfite at 100°C for 20 minutes was required for complete hydrolysis of codeine-6-glucuronide (B1240514). However, harsh acidic conditions can lead to the degradation of the analyte and the conversion of other opioids, such as codeine to morphine, which can complicate interpretation. oup.com
Enzymatic hydrolysis , using enzymes like β-glucuronidase, is a gentler alternative that reduces the risk of analyte degradation. oup.comkurabiotech.com The efficiency of enzymatic hydrolysis can vary significantly depending on the source of the enzyme (e.g., Abalone, Helix pomatia), pH, temperature, and incubation time. kurabiotech.com For example, some recombinant β-glucuronidase enzymes have shown efficient hydrolysis of codeine-6-glucuronide (>99%) within 60 minutes. mdpi.com However, codeine-6-glucuronide is known to be one of the more difficult conjugates to hydrolyze enzymatically. kurabiotech.commdpi.com Therefore, reaction conditions must be carefully optimized for the specific target analyte and enzyme used. kurabiotech.com
Table 3: Comparison of Hydrolysis Methods for Codeine Glucuronides
| Hydrolysis Method | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | 6.5M HCl with bisulfite, 100°C, 20 min | Effective for complete hydrolysis | Potential for analyte degradation and conversion | oup.com |
| Enzymatic Hydrolysis | β-glucuronidase enzyme, optimized pH and temperature (e.g., 55°C) | Gentler, reduces analyte degradation | Can be more time-consuming, efficiency varies by enzyme and substrate | oup.comkurabiotech.commdpi.com |
Biochemical Metabolism and Enzyme Kinetics of Codeine 1+
Phase I Metabolic Transformations
Phase I metabolism of codeine primarily involves demethylation reactions catalyzed by cytochrome P450 (CYP) enzymes. These transformations are crucial as they can lead to the formation of more active or inactive metabolites.
O-Demethylation to Morphine by Cytochrome P450 2D6 (CYP2D6)
A critical and well-studied pathway in codeine metabolism is its O-demethylation to morphine, a significantly more potent opioid agonist. pharmgkb.orgmedsafe.govt.nz This reaction is almost exclusively catalyzed by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). medsafe.govt.nznih.govnih.gov The conversion of codeine to morphine is a key step for its analgesic effect. nih.govsonicgenetics.com.aunps.org.au
The rate of this conversion varies significantly among individuals due to genetic polymorphisms in the CYP2D6 gene. medsafe.govt.nzwww.gov.uk This variability leads to different metabolizer phenotypes:
Poor metabolizers (PMs): Individuals with two inactive copies of the CYP2D6 gene convert very little codeine to morphine, leading to a lack of analgesic effect. medsafe.govt.nznih.gov
Intermediate metabolizers (IMs): These individuals have reduced CYP2D6 enzyme activity. nih.gov
Extensive metabolizers (EMs): Representing the majority of the population, these individuals have normal CYP2D6 activity and convert about 5-15% of a codeine dose to morphine. medsafe.govt.nzsonicgenetics.com.au
Ultra-rapid metabolizers (UMs): Possessing multiple copies of the CYP2D6 gene, these individuals metabolize codeine to morphine very rapidly and completely, which can result in higher than expected morphine concentrations. pharmgkb.orgfrontiersin.org
Approximately 0% to 15% of a codeine dose is metabolized via this O-demethylation pathway. pharmgkb.orgwikipathways.org The affinity of morphine for the µ-opioid receptor is about 200 times greater than that of codeine. pharmgkb.orgwikipathways.org
Table 1: CYP2D6-Mediated O-Demethylation of Codeine(1+)
| Parameter | Description | Source |
|---|---|---|
| Enzyme | Cytochrome P450 2D6 (CYP2D6) | nih.govnih.gov |
| Reaction | O-demethylation | pharmgkb.org |
| Product | Morphine | pharmgkb.org |
| % of Metabolism | 0-15% | pharmgkb.orgwikipathways.org |
| Significance | Produces a highly active metabolite | pharmgkb.org |
N-Demethylation to Norcodeine by Cytochrome P450 3A4 (CYP3A4)
Another significant Phase I metabolic pathway for codeine is N-demethylation to norcodeine. This reaction is primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. pharmgkb.orgnih.govdrugbank.com Approximately 10-15% of a codeine dose is metabolized through this pathway. pharmgkb.orgwikipathways.orgnih.gov Norcodeine is considered to have a similar affinity for the µ-opioid receptor as codeine itself. pharmgkb.orgwikipathways.org Studies have shown a linear correlation between codeine N-demethylation activity and markers of CYP3A4 activity. nih.gov Inhibition of CYP3A4 can lead to a decrease in norcodeine formation. nih.gov
Table 2: CYP3A4-Mediated N-Demethylation of Codeine(1+)
| Parameter | Description | Source |
|---|---|---|
| Enzyme | Cytochrome P450 3A4 (CYP3A4) | pharmgkb.orgnih.govdrugbank.com |
| Reaction | N-demethylation | pharmgkb.org |
| Product | Norcodeine | pharmgkb.org |
| % of Metabolism | 10-15% | pharmgkb.orgwikipathways.orgnih.gov |
| Significance | A major metabolic pathway | pharmgkb.org |
Formation of Minor Metabolites (e.g., Hydrocodone)
In addition to the primary metabolites, codeine can also be metabolized to a minor extent to other compounds, including hydrocodone. wikipedia.orgoup.com The exact enzymatic pathway for the formation of hydrocodone from codeine is not fully elucidated but is considered a minor route of metabolism. oup.comnih.gov Studies have confirmed that hydrocodone can be produced as a metabolite of codeine in humans and excreted in the urine. nih.gov
Phase II Metabolic Transformations
Following Phase I transformations, codeine and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation, which increases their water solubility and facilitates their excretion from the body.
Glucuronidation to Codeine-6-Glucuronide (B1240514) by UDP-Glucuronosyltransferase 2B7 (UGT2B7)
The most extensive metabolic pathway for codeine is its direct conjugation with glucuronic acid to form codeine-6-glucuronide (C6G). pharmgkb.orgdrugbank.com This reaction is principally catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7). pharmgkb.orgebi.ac.uk Approximately 50-70% of a codeine dose is converted to C6G. pharmgkb.orgwikipathways.org Codeine-6-glucuronide is an active metabolite and may contribute significantly to the analgesic effects of codeine. wikipedia.org UGT2B4 has also been shown to be involved in the formation of codeine-6-glucuronide. pharmgkb.orgdrugbank.com
Table 3: UGT2B7-Mediated Glucuronidation of Codeine(1+)
| Parameter | Description | Source |
|---|---|---|
| Enzyme | UDP-Glucuronosyltransferase 2B7 (UGT2B7) | pharmgkb.orgebi.ac.uk |
| Reaction | Glucuronidation | |
| Product | Codeine-6-Glucuronide (C6G) | |
| % of Metabolism | 50-70% | pharmgkb.orgwikipathways.org |
| Significance | Major metabolic pathway, produces an active metabolite | pharmgkb.org |
Conjugation of Active Metabolites (e.g., Morphine Glucuronides)
The active metabolite morphine, formed from codeine via CYP2D6, also undergoes extensive Phase II metabolism. Morphine is primarily conjugated with glucuronic acid to form morphine-3-glucuronide (B1234276) (M3G) and morphine-6-glucuronide (B1233000) (M6G). pharmgkb.orgdrugbank.com UGT2B7 is the main enzyme responsible for these reactions in the liver. wikipathways.org Approximately 60% of morphine is converted to M3G, while about 5-10% is converted to M6G. pharmgkb.org M6G is a highly active metabolite with greater analgesic activity than morphine itself, whereas M3G is generally considered inactive. pharmgkb.org Other UGT enzymes, such as UGT1A1 and UGT1A8, may also play a minor role in the formation of morphine glucuronides. pharmgkb.orgwikipathways.org
Enzyme Kinetics and Mechanistic Studies
The metabolism of Codeine(1+) is a complex process primarily occurring in the liver, involving several enzymes with distinct kinetic profiles. Understanding these kinetics is crucial for comprehending the variability in drug response among individuals.
The enzymatic reactions involved in Codeine(1+) metabolism largely follow Michaelis-Menten kinetics, which describe the relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate. The key metabolic pathways for Codeine(1+) are O-demethylation, N-demethylation, and glucuronidation.
O-demethylation to Morphine: This reaction is catalyzed by the cytochrome P450 enzyme CYP2D6 and is responsible for the analgesic effect of Codeine(1+). nih.govmdpi.com The conversion rate is relatively low, accounting for approximately 5-10% of the administered dose. frontiersin.org The kinetics of this pathway can vary significantly due to genetic polymorphisms in the CYP2D6 gene. mdpi.com
N-demethylation to Norcodeine: Cytochrome P450 3A4 (CYP3A4) is the primary enzyme responsible for the N-demethylation of Codeine(1+) to form Norcodeine. frontiersin.orgpdr.net This pathway accounts for about 5-15% of Codeine(1+) metabolism. frontiersin.org Studies using recombinant CYP3A4 have determined the Michaelis-Menten constant (Km) for this reaction to be 619 μM. researchgate.net
Glucuronidation to Codeine-6-glucuronide: This is the major metabolic pathway for Codeine(1+), with approximately 70-80% of the drug being converted to Codeine-6-glucuronide (C6G) by the UDP-glucuronosyltransferase (UGT) 2B7 enzyme. frontiersin.orgresearchgate.net In vitro studies using human liver tissue homogenate have shown that the formation of C6G follows single-enzyme Michaelis-Menten kinetics, with an average maximum velocity (Vmax) of 93.6 ± 35.3 pmol/mg/min. researchgate.net
The table below summarizes the key enzymes and their kinetic parameters for the main metabolic pathways of Codeine(1+).
Table 1: Michaelis-Menten Kinetics of Codeine(1+) Metabolic Pathways
| Metabolic Pathway | Enzyme | Product | Kinetic Parameter (Km) |
|---|---|---|---|
| O-demethylation | CYP2D6 | Morphine | Varies with genotype |
| N-demethylation | CYP3A4 | Norcodeine | 619 μM researchgate.net |
The metabolic pathways of Codeine(1+) can be significantly influenced by the presence of enzyme inhibitors. These inhibitors can be other drugs, leading to drug-drug interactions, or specific chemical compounds used in research to study metabolic pathways.
CYP2D6 Inhibitors: Potent inhibitors of CYP2D6, such as quinidine (B1679956), can significantly reduce the O-demethylation of Codeine(1+) to morphine. dovepress.comnih.govnih.gov This inhibition effectively converts individuals who are normally extensive metabolizers of Codeine(1+) into poor metabolizers, a phenomenon known as phenocopying. core.ac.uk Studies have shown that pretreatment with quinidine markedly diminishes the production of morphine from Codeine(1+). dovepress.com The extent of this inhibition can be dependent on ethnic background, with a greater reduction observed in Caucasians compared to Chinese individuals. Other medications that inhibit CYP2D6 and can reduce the analgesic effect of Codeine(1+) include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) and some neuroleptics. nih.govnih.gov
CYP3A4 Inhibitors: Inhibitors of CYP3A4, such as the antifungal agent ketoconazole, can increase the plasma concentrations of Codeine(1+). pdr.netpharmgkb.org By blocking the N-demethylation pathway, more Codeine(1+) may be available for metabolism by CYP2D6, potentially leading to higher levels of morphine. pdr.netpharmgkb.org This can increase the risk of adverse effects. pdr.net
UGT2B7 Inhibitors: The nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) has been shown to act as a noncompetitive inhibitor of Codeine(1+) glucuronidation to C6G in vitro, with an average inhibition constant (Ki) of 7.9 μM. researchgate.net Inhibition of this major metabolic pathway could potentially lead to an increased amount of Codeine(1+) being shunted towards the O-demethylation pathway, resulting in higher morphine concentrations. researchgate.net
The table below provides a summary of common inhibitors for the enzymes involved in Codeine(1+) metabolism.
Table 2: Influence of Enzyme Inhibitors on Codeine(1+) Metabolic Pathways
| Enzyme | Inhibitor | Effect on Metabolism |
|---|---|---|
| CYP2D6 | Quinidine dovepress.comnih.govnih.gov | Decreased formation of morphine |
| CYP3A4 | Ketoconazole pdr.netpharmgkb.org | Increased plasma concentration of Codeine(1+) |
Investigation of Michaelis-Menten Kinetics for Metabolic Pathways
Biotransformation by Microbial Systems
Microbial systems offer alternative and valuable models for studying the metabolism of xenobiotics, including Codeine(1+). These systems can perform transformations that are sometimes analogous to those in mammals and can also reveal novel metabolic pathways.
The bacterium Pseudomonas putida, particularly strain M10 isolated from industrial opiate waste, has demonstrated the ability to metabolize Codeine(1+). nih.govoup.comnih.gov Washed cells of P. putida M10 can transform Codeine(1+) into several clinically important derivatives. nih.govoup.com
The biotransformation products identified from the incubation of Codeine(1+) with P. putida M10 include:
14β-hydroxycodeine nih.govoup.com
Further studies with this organism using codeinone (B1234495) as a substrate resulted in the production of 14β-hydroxycodeinone and 14β-hydroxycodeine. nih.govoup.com Cell-free extracts of P. putida M10 have been shown to catalyze the 14β-hydroxylation of codeinone. nih.govoup.com This microbial system has also been shown to produce the potent analgesic oxycodone from 14β-hydroxycodeinone. nih.govoup.com These biotransformation capabilities highlight the potential of microbial systems for the biocatalytic production of semi-synthetic opiate derivatives. oup.com
Recombinant enzyme systems, such as baker's yeast (Saccharomyces cerevisiae) engineered to express human cytochrome P450 enzymes, provide a powerful tool for studying the metabolism of drugs like Codeine(1+). researchgate.netnih.govacs.org These systems allow for the investigation of specific enzyme variants (alleles) and their metabolic capabilities in a controlled environment, free from the complexities of the human liver. researchgate.netacs.org
A platform has been developed for the stable expression of human CYP genes from the chromosomal loci of baker's yeast cells. researchgate.netnih.gov This technology has been used to express various CYP2D6 alleles, including the wild-type (CYP2D6-wt), CYP2D6.1, CYP2D6.10, and a novel variant, CYP2D6-C (CYP2D6.10A122V). researchgate.netnih.gov
Key findings from these recombinant yeast studies include:
Yeast cells expressing the CYP2D6-C variant were found to be surprisingly more active than the CYP2D6.10 variant from which it was derived. researchgate.netnih.gov
Remarkably, these CYP2D6-C expressing yeast cells converted over 70% of Codeine(1+) to morphine, which is more than double the conversion rate of cells expressing the extensive metabolizer variants, CYP2D6.1 and CYP2D6-wt. researchgate.netnih.gov
In contrast, the yeast systems expressing CYP2D6.1 and CYP2D6-wt predominantly catalyzed the N-demethylation of Codeine(1+) to norcodeine, with a yield of over 55%. researchgate.netacs.org
These findings demonstrate the utility of recombinant yeast systems in characterizing the metabolic activity of different CYP2D6 genotypes and identifying novel variants with altered or enhanced catalytic properties. researchgate.netnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 14β-hydroxycodeine |
| 14β-hydroxycodeinone |
| Codeine(1+) |
| Codeine-6-glucuronide |
| Diclofenac |
| Dihydrocodeine |
| Hydrocodone |
| Ketoconazole |
| Morphine |
| Norcodeine |
| Oxycodone |
Molecular Pharmacology and Receptor Interactions of Codeine 1+
Opioid Receptor Binding Affinities
Codeine(1+) functions as an agonist at the three classical opioid receptors: mu (µ), kappa (κ), and delta (δ). nih.gov However, its affinity is not uniform across these subtypes. Research indicates that codeine possesses a significantly weaker affinity for opioid receptors compared to morphine. mdpi.com It demonstrates a preferential, albeit weak, binding to the µ-opioid receptor (MOR). nih.govmdpi.com Its affinity for the µ receptor is reported to be approximately 20 times greater than its affinity for the δ receptor, with even lower selectivity for the κ receptor. nih.govmdpi.com This preferential interaction with the µ-opioid receptor is a key determinant of its primary pharmacological actions. mdpi.comdrugbank.com
The pharmacological activity of codeine is significantly influenced by its metabolism into other compounds, which exhibit markedly different binding affinities for opioid receptors. The primary metabolites include morphine, codeine-6-glucuronide (B1240514) (C6G), norcodeine, and morphine's metabolites, morphine-6-glucuronide (B1233000) (M6G) and morphine-3-glucuronide (B1234276).
Studies comparing these compounds reveal that morphine has a much higher affinity for the µ-receptor than its parent compound, codeine. capes.gov.brnih.gov Compounds with a 3-hydroxy group, like morphine, are approximately 30 to 100 times more potent at the µ-receptor than their 3-methoxy counterparts, such as codeine. capes.gov.brnih.gov Morphine-6-glucuronide (M6G) shows a binding affinity to the µ-receptor that is comparable to or even higher than morphine itself. nih.govnih.gov In contrast, codeine-6-glucuronide (C6G), the major metabolite of codeine, has a much lower affinity for opioid receptors. drugbank.com However, another metabolite, 14-Methoxycodeine-6-O-sulfate, has been shown to have a 217-fold higher affinity for the µ-opioid receptor than codeine. mdpi.com
Interactive Table: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Receptor (Ki, nM) | δ-Receptor (Ki, nM) | κ-Receptor (Ki, nM) |
| Codeine | >100 zenodo.org | - | - |
| Morphine | 1.2 nih.gov - 5 pressbooks.pub | 32 mdpi.com | 220 mdpi.com |
| Morphine-6-Glucuronide (M6G) | 0.6 nih.gov | - | - |
| Hydrocodone | 19.8 nih.gov | - | - |
| Hydromorphone | 0.6 nih.gov | - | - |
Note: Ki is the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data is compiled from various studies and experimental conditions may differ.
Binding to Mu (µ), Kappa (κ), and Delta (δ) Opioid Receptor Subtypes
Intracellular Signaling Pathways Associated with Receptor Activation
All three major opioid receptors (µ, κ, and δ) are G-protein coupled receptors (GPCRs). nih.govoup.com Specifically, they couple to inhibitory G-proteins of the Gi/Go family, which are sensitive to pertussis toxin. annualreviews.orgfrontiersin.org Upon agonist binding, such as by Codeine(1+) or its active metabolites, the receptor undergoes a conformational change. This change facilitates the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G-protein. acs.org This activation leads to the dissociation of the G-protein into two signaling units: the Gαi/o subunit and the Gβγ dimer. frontiersin.org These dissociated subunits then interact with various intracellular effector systems to produce the cellular response. pnas.orgfrontiersin.org Studies have shown that µ-, δ-, and κ-opioid receptors can activate Gi/Go proteins with similar potency. annualreviews.org
The activation of the Gαi/o subunit by an opioid agonist directly inhibits the enzyme adenylyl cyclase. oup.comannualreviews.orgjneurosci.org This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). drugbank.comfrontiersin.orgebi.ac.uk The reduction in cAMP levels, in turn, decreases the activity of cAMP-dependent protein kinases like Protein Kinase A (PKA). frontiersin.org
A primary mechanism by which opioids inhibit neuronal activity is through hyperpolarization of the cell membrane. nih.govnih.gov This is chiefly accomplished by the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. pnas.orgfrontiersin.orgnih.govnih.gov The Gβγ dimer, freed by receptor activation, binds directly to and opens these GIRK channels. pnas.orgnih.gov The opening of these channels increases the outward flow (efflux) of potassium ions (K+) from the neuron, following its electrochemical gradient. oup.comnih.gov This loss of positive charge makes the interior of the neuron more negative, or hyperpolarized, moving the membrane potential further from the threshold required to fire an action potential. oup.comnih.gov This increased potassium conductance effectively reduces neuronal excitability and inhibits the transmission of nerve impulses. oup.comphysiology.org
Pharmacogenetics and Genetic Polymorphisms in Codeine 1+ Metabolism
CYP2D6 Gene Polymorphism and Metabolic Phenotypes
The Cytochrome P450 family 2 subfamily D member 6 (CYP2D6) enzyme is central to the metabolism of Codeine(1+). nih.govhee.nhs.uk It is responsible for the bioactivation of Codeine(1+) to its most active metabolite, Morphine. nih.govfrontiersin.org The gene encoding this enzyme is exceptionally variable, with over 170 known haplotypes, leading to significant differences in enzyme activity and, consequently, in the metabolic fate of Codeine(1+) among individuals. aap.orghee.nhs.uk
Genetic variations within the CYP2D6 gene can lead to the production of an enzyme with altered functional capacity. oup.comaap.org These variations directly dictate the rate and extent of Morphine formation, which is the principal reason for the well-documented inter-individual differences in analgesic response to Codeine(1+). cpicpgx.orgnih.gov Therefore, an individual's CYP2D6 genotype is a key determinant of the metabolic activation of Codeine(1+).
Based on the functional capacity of the CYP2D6 enzyme as predicted by an individual's genotype, populations can be categorized into distinct metabolizer phenotypes. frontiersin.orgmedsafe.govt.nz These classifications are determined using an activity score system, where numerical values are assigned to different CYP2D6 alleles based on their function. nih.gov
Poor Metabolizers (PMs): These individuals possess two non-functional copies of the CYP2D6 gene, resulting in a lack of enzyme activity (activity score of 0). nih.govpharmgkb.org Consequently, they are unable to effectively convert Codeine(1+) to Morphine, leading to greatly reduced formation of the active metabolite and a potential lack of analgesic effect. nih.govnih.gov
Intermediate Metabolizers (IMs): This group carries one reduced-function allele and one non-functional allele, or in some cases, two reduced-function alleles (activity score of 0.5). nih.govpharmgkb.org They exhibit diminished metabolic capacity and reduced Morphine formation compared to extensive metabolizers. frontiersin.orgpharmgkb.org
Extensive (or Normal) Metabolizers (EMs/NMs): Representing the wild-type or normal enzyme activity, these individuals have two functional alleles or one functional and one reduced-function/non-functional allele (activity score of 1.0 to 2.0). cpicpgx.orgpharmgkb.org They metabolize Codeine(1+) as expected. medsafe.govt.nz
Ultra-Rapid Metabolizers (UMs): UMs have multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity (activity score >2.0). nih.govmdpi.com This results in a more rapid and complete conversion of Codeine(1+) to Morphine, which can lead to higher than expected concentrations of Morphine. nih.govfrontiersin.orgnih.gov
The prevalence of these phenotypes varies significantly across different ethnic populations. medsafe.govt.nznih.gov
Table 1: CYP2D6 Metabolizer Phenotypes and Characteristics
The genetic basis for the different metabolizer phenotypes lies in the specific alleles an individual carries. The CYP2D6 gene is subject to a wide range of genetic variations, from single nucleotide polymorphisms (SNPs) to whole gene deletions and multiplications. hee.nhs.ukcpicpgx.org These variants are designated by a star (*) allele nomenclature.
Non-functional Alleles: Alleles such as CYP2D64, CYP2D65, and CYP2D66* contain variations that result in a complete loss of enzyme function. pharmgkb.org The CYP2D65* allele represents a deletion of the entire gene. cpicpgx.org The presence of two such alleles leads to the PM phenotype. nih.gov
Reduced-function Alleles: Alleles like CYP2D610* and CYP2D641* produce an enzyme with decreased stability or altered substrate binding, resulting in reduced metabolic activity. cpicpgx.orgpharmgkb.org These are commonly associated with the IM phenotype.
Normal-function Alleles: CYP2D61* is the reference allele for normal function, while alleles like CYP2D62* also confer normal enzyme activity. mdpi.compharmgkb.org
Copy Number Variants (CNVs): The UM phenotype is primarily caused by CNVs, specifically the duplication or multiplication of functional CYP2D6 alleles (e.g., CYP2D61xN* or CYP2D62xN*, where 'N' represents the number of copies). mdpi.comaap.org An individual can have three or more functional copies of the gene, leading to exceptionally high enzyme activity. mdpi.comcpicpgx.org
Table 2: Function of Common CYP2D6 Alleles
UGT2B7 Gene Polymorphism and Glucuronidation
The primary metabolic pathway for Codeine(1+), accounting for approximately 50-70% of its clearance, is glucuronidation. pharmgkb.org This reaction is mainly catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7), which converts Codeine(1+) to Codeine-6-glucuronide (B1240514). mdpi.compharmgkb.org Furthermore, UGT2B7 is also responsible for the subsequent glucuronidation of Morphine into its metabolites, Morphine-3-glucuronide (B1234276) (M3G) and Morphine-6-glucuronide (B1233000) (M6G). frontiersin.orgwikipathways.org
Given the central role of UGT2B7 in the metabolism of Codeine(1+) and its primary active metabolite, the UGT2B7 gene has been investigated as a potential source of pharmacogenetic variability. The most widely studied polymorphism is UGT2B72* (c.802C>T; H268Y; rs7439366). pharmgkb.orgnih.gov
However, research into the functional impact of this variant has yielded conflicting results. pharmgkb.orgmdpi.com Some in vitro studies using human liver microsomes found that the UGT2B72* polymorphism had no significant effect on the glucuronidation rates of Codeine(1+) or Morphine. pharmgkb.orgnih.gov Other analyses have suggested possible associations between UGT2B7 variants and clinical responses, but these findings have not been consistently reproduced. mdpi.comnih.gov One model-based analysis even suggested that increased UGT2B7 activity could be associated with a decrease in active opioid exposure. nih.gov At present, the pharmacogenetic influence of UGT2B7 on the disposition of Codeine(1+) is considered controversial, and unlike CYP2D6, there are no actionable clinical guidelines based on UGT2B7 genotype. aap.orgresearchgate.net
Influence of Other Pharmacogenes on Codeine Biotransformation
Beyond CYP2D6 and UGT2B7, other pharmacogenes contribute to the metabolic profile of Codeine(1+).
CYP3A4: The Cytochrome P450 3A4 (CYP3A4) enzyme mediates the N-demethylation of Codeine(1+) to form Norcodeine. mdpi.compharmgkb.org This pathway accounts for approximately 10-15% of the metabolism of Codeine(1+). pharmgkb.orgwikipathways.org Norcodeine is generally considered to have no significant analgesic activity. cpicpgx.org
UGT2B4: In addition to UGT2B7, UGT2B4 has been shown to be capable of glucuronidating Codeine(1+). mdpi.comnih.gov
Transporter Genes: While metabolism is the primary focus, genes encoding drug transporters, such as ABCB1, may also play a role by influencing the distribution and clearance of Codeine(1+) and its various metabolites. nih.gov
In Vitro Systems for Studying Genetic Variability in Metabolism
The study of genetic variability in the metabolism of Codeine(1+) relies heavily on in vitro systems. These experimental models are crucial for isolating the functional effects of specific genetic polymorphisms on enzyme activity, free from the complex physiological variables present in human subjects. Key metabolic pathways for Codeine(1+), primarily O-demethylation by Cytochrome P450 2D6 (CYP2D6) and glucuronidation by UDP-glucuronosyltransferases (UGTs), are investigated using a variety of these systems. mdpi.comnih.govpharmgkb.org
Human Liver Microsomes (HLM)
A foundational in vitro tool for metabolic studies is the use of human liver microsomes. researchgate.net These are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes, which contain a high concentration of key drug-metabolizing enzymes, including the CYP450 superfamily. nih.gov By using microsomes prepared from livers of individuals with known genetic profiles, researchers can directly compare the metabolic activity between different phenotypes.
Early research using HLMs from individuals classified as poor metabolizers (PMs) and extensive metabolizers (EMs) of debrisoquine—a probe for CYP2D6 activity—demonstrated significant differences in the bioactivation of Codeine(1+) to Morphine. nih.gov Studies found that the maximum velocity (Vmax) of this reaction was substantially lower in the microsomes from a poor metabolizer compared to an extensive metabolizer. nih.gov
Table 1: Kinetic Parameters of Codeine(1+) O-demethylation in Human Liver Microsomes (HLM) from Different CYP2D6 Phenotypes A comparative view of enzyme kinetics for the conversion of Codeine(1+) to Morphine in extensive vs. poor metabolizer phenotypes.
| Phenotype | Apparent Kₘ (μM) | Vₘₐₓ (nmol/mg P/hour) | Citation |
| Extensive Metabolizer (EM) | 149 | 17.6 | nih.gov |
| Poor Metabolizer (PM) | >1000 | 1.6 | nih.gov |
Recombinant Enzyme Systems
To investigate the precise impact of a single genetic variant, researchers employ recombinant enzyme systems. acs.org This technique involves expressing a specific human enzyme allele, such as a variant of CYP2D6, in a host cell system that otherwise lacks the enzyme, for instance, baker's yeast (Saccharomyces cerevisiae) or insect cells. acs.orgmdpi.com This approach allows for a clear assessment of an individual allele's ability to metabolize a substrate without interference from other enzymes.
Studies using recombinant CYP2D6 alleles expressed in yeast have provided detailed insights into how different genetic variants alter the metabolic output. For example, the CYP2D6.10 allele, known to result in a low or intermediate metabolizer phenotype, shows significantly reduced efficiency in producing Morphine compared to wild-type enzymes. acs.org In one study, the intrinsic clearance for Codeine(1+) O-demethylation by the CYP2D6.10 protein was found to be only 27.9% of the reference CYP2D6.1 protein. mdpi.com
Intriguingly, such systems have also identified novel variants with unexpected activity. A study identified a CYP2D6.10A122V variant (termed CYP2D6-C) that was surprisingly more efficient at converting Codeine(1+) to Morphine than the known extensive metabolizer alleles CYP2D6.1 and CYP2D6-wt. acs.org This variant demonstrated a preference for O-demethylation to produce Morphine, whereas the wild-type enzymes predominantly catalyzed N-demethylation to form Norcodeine. acs.org
Table 2: Metabolic Profile of Codeine(1+) with Recombinant CYP2D6 Alleles Expressed in Baker's Yeast This table shows the percentage yield of Morphine and Norcodeine from Codeine(1+) when metabolized by different recombinant CYP2D6 enzyme variants.
| CYP2D6 Allele | Known Phenotype | Morphine Yield (%) | Norcodeine Yield (%) | Citation |
| CYP2D6-wt | Extensive Metabolizer | >25% | >55% | acs.org |
| CYP2D6.1 | Extensive Metabolizer | >25% | >55% | acs.org |
| CYP2D6.10 | Low Metabolizer | <10% | <10% | acs.org |
| CYP2D6-C (CYP2D6.10A112V) | Novel | >70% | Not Reported | acs.org |
Cellular Systems (Hepatocytes)
Primary human hepatocytes offer a more holistic in vitro model, as they contain a full complement of metabolic enzymes, cofactors, and transporters in a cellular context. uw.edu These systems can be more predictive of in vivo outcomes than subcellular fractions like microsomes. However, a significant challenge with standard monolayer cultures of primary hepatocytes is the rapid decline in cell-specific functions, including the expression of CYP enzymes, within 24 to 48 hours. uw.edu Despite this limitation, hepatocyte cultures are valuable for investigating both acute and chronic exposure effects. Furthermore, in vitro studies using fetal and neonatal microsomes or hepatocytes have been instrumental in understanding the developmental trajectory (ontogeny) of CYP2D6 function. virginia.edu
Investigation of UGT Polymorphisms
In vitro systems are also essential for characterizing genetic variation in the glucuronidation pathways of Codeine(1+) and its metabolites. UGT2B7 is the principal enzyme responsible for the conversion of Codeine(1+) to Codeine-6-glucuronide and the glucuronidation of Morphine to Morphine-3-glucuronide and Morphine-6-glucuronide. nih.govpharmgkb.orgtaylorandfrancis.com The functional consequences of UGT2B7 genetic variants, such as UGT2B7*2, have been examined using in vitro methods. nih.gov However, the results from these studies have not always been consistently reproducible in demonstrating a significant impact on metabolism. nih.gov Additionally, in vitro research has identified that other UGT isoforms, specifically UGT1A1 and UGT1A8, are capable of catalyzing the formation of Morphine-6-glucuronide, although their role in the liver is considered minor. pharmgkb.org
Structure Activity Relationships Sar in Codeine 1+ Analogue Research
Influence of Structural Modifications on Metabolic Pathways
The metabolism of codeine(1+) and its analogues is a complex process primarily occurring in the liver, involving several key enzymes. Structural modifications to the codeine molecule can significantly alter which metabolic pathways are favored, thereby affecting the formation of active or inactive metabolites. The main metabolic routes for codeine are O-demethylation, N-demethylation, and glucuronidation.
O-demethylation: This pathway, mediated by the cytochrome P450 enzyme CYP2D6, converts codeine to morphine. This is a critical transformation, as morphine is a much more potent μ-opioid receptor agonist. The rate of O-demethylation is highly dependent on the C-3 methoxy (B1213986) group. Structural analogues that retain this group are substrates for CYP2D6. For example, hydrocodone and dihydrocodeine are also O-demethylated by CYP2D6 to their more potent metabolites, hydromorphone and dihydromorphine, respectively. However, the efficiency of this conversion can be influenced by other structural features. For instance, oxycodone, which has a 14-hydroxyl group and a 6-keto group, is also a substrate for CYP2D6, leading to the formation of the potent analgesic oxymorphone.
N-demethylation: This pathway is primarily catalyzed by the CYP3A4 enzyme and results in the formation of nor-metabolites, such as norcodeine from codeine. These nor-metabolites are generally less active than their parent compounds. The N-demethylation of codeine occurs at a considerably higher rate than O-demethylation. Structural changes at the N-17 position can influence the affinity for CYP3A4. For example, replacing the N-methyl group with larger alkyl substituents can alter the rate of N-dealkylation.
Glucuronidation: This is a major phase II metabolic pathway, facilitated by UGT (uridine 5'-diphospho-glucuronosyltransferase) enzymes, particularly UGT2B7. Codeine is extensively metabolized to codeine-6-glucuronide (B1240514). This metabolite has some affinity for the μ-opioid receptor. The C-6 hydroxyl group is the primary site for glucuronidation. Analogues where this position is modified, for example, by replacing the hydroxyl with a keto group (like in hydrocodone and oxycodone), will follow different conjugation pathways.
The interplay between these pathways is influenced by specific structural features:
Saturation of the C-7/C-8 double bond: Dihydrocodeine, the 7,8-saturated analogue of codeine, is metabolized to dihydromorphine by CYP2D6 and nordihydrocodeine by CYP3A4. The saturation of this bond does not prevent metabolism by these key enzymes.
Presence of a C-14 hydroxyl group: In oxycodone, the 14-hydroxyl group does not inhibit metabolism by CYP2D6 or CYP3A4. Oxycodone is metabolized to noroxycodone (via CYP3A4) and oxymorphone (via CYP2D6).
Substitution on the N-atom: Replacing the N-methyl group with other substituents, as seen in the synthesis of potential antagonists, alters the substrate profile for N-demethylation enzymes.
7,8-double bond for 14-hydroxylation: Research using bacterial transformation systems has shown that the 7,8-double bond is a required structural feature for the introduction of a hydroxyl group at the C-14 position, a reaction that can also occur metabolically. Dihydrocodeine was not hydroxylated at the C-14 position by this system.
Emerging Research Directions in Codeine 1+ Chemistry and Biochemistry
Novel Synthetic Methodologies for Enantiopure Codeine(1+) and Derivatives
The pursuit of efficient and stereoselective methods for synthesizing (-)-codeine and its derivatives remains a significant focus in organic chemistry, driven by the continued therapeutic importance of these molecules. nih.govnih.gov Traditional reliance on natural sources is being challenged by innovative synthetic strategies that offer greater control and access to novel analogs. nih.gov
Recent breakthroughs have emphasized concise and high-yielding routes. For instance, a seven-step, asymmetric chemical synthesis of (-)-codeine has been reported, achieving this transformation from simple starting materials in under 24 hours of total reaction time. researchgate.net Key to this efficiency is a double-Heck cyclization reaction that constructs two rings and two adjacent stereogenic carbon centers in a single step. researchgate.net This is followed by a novel, atom-economical photo-redox hydroamination to form the piperidine (B6355638) D-ring. researchgate.net Another efficient enantioselective synthesis of (-)-codeine, also accomplished in seven steps, utilizes a microwave-assisted intramolecular cascade double Heck cyclization to create the core ring structure. nih.gov This is complemented by a photoinduced intramolecular hydroamination of a carboxamide to complete the pentacyclic framework of the morphinans. nih.gov
Other notable strategies include:
An approach that leverages the α-benzylation of a deprotonated bicyclic α-aminonitrile, followed by Noyori's asymmetric transfer hydrogenation and a Grewe cyclization. exlibrisgroup.comacs.org This method provides a short and high-yielding enantioselective pathway to (-)-dihydrocodeine, a precursor that can be converted to (-)-thebaine, (-)-codeine, and (-)-morphine. exlibrisgroup.comacs.org
A formal asymmetric synthesis of (-)-morphine has been achieved through the synthesis of (-)-dihydrocodeinone. udel.edu This route employs a radical cyclization strategy where a chiral cyclohexenol (B1201834) serves as the source of chirality. udel.edu
The synthesis of 1-acetylcodeine has been accomplished using palladium-catalyzed reactions, with a Stille-type coupling with (α-ethoxyvinyl)tributyltin showing significantly higher yields (85%) compared to the Heck process with ethyl vinyl ether (39%). nih.gov
These methodologies not only provide more efficient access to codeine itself but also open avenues for the synthesis of a diverse library of derivatives with potentially improved pharmacological properties. nih.gov
Exploration of Uncharacterized Metabolic Pathways and Metabolites
While the primary metabolic pathways of codeine are well-established, involving O-demethylation to morphine by CYP2D6, N-demethylation to norcodeine by CYP3A4, and glucuronidation to codeine-6-glucuronide (B1240514) by UGT2B7, research continues to uncover minor and previously uncharacterized routes. pharmgkb.orgdrugbank.comlabce.com It is believed that numerous minor opiate metabolites are produced through metabolic pathways that are not yet fully understood. oup.com
One area of active investigation is the formation of hydrocodone from codeine. labce.comoup.com While considered a minor metabolite in urine, hydrocodone has been identified as the most frequently detected metabolite in oral fluid samples from individuals prescribed codeine. millenniumhealth.com This finding suggests the existence of one or more minor metabolic pathways for codeine that can lead to detectable levels of hydrocodone. oup.commillenniumhealth.com The conversion of morphine to hydromorphone has been observed in other species, and it is postulated that a similar mechanism could account for the formation of small amounts of hydrocodone from codeine in humans. oup.com
Microbial biotransformation also presents a fascinating and underexplored area of codeine metabolism. oup.com Various microorganisms have demonstrated the ability to metabolize codeine into a range of compounds. For example:
Pseudomonas putida M10 can convert codeine to codeinone (B1234495), hydrocodone, dihydrocodeine, and 14β-hydroxycodeine. oup.com
Bacteria from the Streptomyces genus are capable of metabolizing codeine to norcodeine. oup.com
Rhizobium radiobacter R89-1, a soil bacterium, can transform codeine into hydroxylated metabolites such as 14-hydroxycodeine and 14-hydroxycodeinone. oup.com
The cyanobacterium Nostoc muscorum has been shown to metabolize codeine into 6-acetylcodeine, oxycodone, norcodeine, and morphine. oup.com
These findings highlight the potential for microbial systems to generate novel codeine derivatives and provide insights into alternative metabolic routes that may have forensic or pharmacological relevance. oup.com
Advanced In Vitro Models for Studying Codeine(1+) Biotransformation and Receptor Interactions
Advanced in vitro models are crucial for elucidating the complexities of codeine biotransformation and its interactions with opioid receptors. These models offer controlled environments to investigate specific enzymatic pathways and receptor binding affinities, overcoming the interindividual variability seen in human subjects. researchgate.net
Biotransformation Models: Human liver microsomes and tissue homogenates remain standard tools for studying the kinetics of codeine metabolism. researchgate.net For instance, these models have been used to demonstrate the noncompetitive inhibition of codeine-6-glucuronidation by the nonsteroidal anti-inflammatory drug diclofenac (B195802). researchgate.net
Recombinant systems expressing specific cytochrome P450 enzymes are providing more granular insights. Baker's yeast cells engineered to express different CYP2D6 alleles have been developed as a platform to study the metabolism of codeine to morphine. acs.org This system has been used to characterize the activity of various CYP2D6 variants, including the identification of a novel variant, CYP2D6.10A122V, which shows a higher efficiency in converting codeine to morphine than the wild-type enzyme. acs.org Such models allow for the functional characterization of specific genetic polymorphisms on drug metabolism. acs.org
Microorganisms are also being explored as models for biotransformation studies. The fungus Cunninghamella elegans is a notable example, as it can perform both Phase I and Phase II metabolic reactions, including N- and O-dealkylation, which are relevant to codeine metabolism. oup.com
Receptor Interaction Models: In vitro radioligand competition binding assays are fundamental for determining the affinity and selectivity of codeine and its derivatives for different opioid receptors (μ, δ, and κ). mdpi.com These assays, often using rat or guinea pig brain membrane homogenates, have been instrumental in characterizing novel codeine analogs. mdpi.com For example, such assays revealed that 14-methoxycodeine-6-O-sulfate (14-OMeC6SU) has a significantly higher affinity for the μ-opioid receptor compared to codeine-6-sulfate and codeine itself. mdpi.com
Functional assays, such as the [35S]GTPγS activation assay, provide information on the efficacy of a compound at the receptor. mdpi.com These studies have shown that while codeine itself does not activate G-proteins, its derivatives like 14-OMeC6SU can act as full agonists at the μ-opioid receptor. mdpi.com In vitro studies have also clarified that codeine does not inhibit the serotonin (B10506) transporter (SERT) and lacks affinity for 5-HT receptors, which is important for understanding potential drug-drug interactions. medsafe.govt.nz
Integration of Omics Technologies in Pharmacogenomics of Codeine(1+)
The field of pharmacogenomics has evolved from a single-gene approach to a more comprehensive systems-level view, integrating various "omics" technologies to understand the genetic basis of variable drug responses. nih.govnih.gov For Codeine(1+), this is particularly relevant due to the well-established role of CYP2D6 polymorphisms in its metabolism and efficacy. wolterskluwer.commedsafe.govt.nz
Genomics and Transcriptomics: Genomics, particularly the high-throughput genotyping and sequencing of the CYP2D6 gene, is fundamental to codeine pharmacogenomics. nih.govhee.nhs.uk This allows for the classification of individuals into different metabolizer phenotypes: poor, intermediate, normal (extensive), and ultrarapid metabolizers. wolterskluwer.comnih.gov This genetic information is critical for predicting an individual's response to codeine, with poor metabolizers experiencing little analgesic effect and ultrarapid metabolizers being at risk for toxicity. medsafe.govt.nznih.gov
Transcriptomics, the study of gene expression, can further enhance our understanding by quantifying the levels of CYP2D6 mRNA, providing a more direct measure of gene activity that may be influenced by regulatory elements not captured by genotyping alone. nih.gov
Proteomics and Metabolomics: Proteomics, the large-scale study of proteins, can directly measure the abundance and activity of CYP2D6 and other metabolizing enzymes like UGTs and CYP3A4. nih.gov This can provide a more accurate picture of an individual's metabolic capacity than genomics alone.
Metabolomics, the systematic identification and quantification of small molecule metabolites, offers a powerful tool to assess the downstream consequences of genetic variation. nih.gov In the context of codeine, metabolomic profiling can simultaneously measure the concentrations of codeine, morphine, codeine-6-glucuronide, norcodeine, and other metabolites in biological fluids. This provides a real-time snapshot of an individual's metabolic phenotype and can help to identify novel or uncharacterized metabolic pathways. oup.comnih.gov
Systems Biology Approach: The integration of these omics technologies within a systems biology framework allows for a more holistic understanding of the factors influencing codeine response. nih.gov This approach moves beyond the single-gene focus on CYP2D6 to consider the interplay of multiple genes (pharmacogenes) involved in drug metabolism, transport, and receptor interaction. nih.gov For example, variations in genes encoding UGT enzymes (e.g., UGT2B7) and drug transporters can also contribute to interindividual differences in codeine disposition. pharmgkb.orgnih.gov
Physiologically based pharmacokinetic (PBPK) models are increasingly incorporating pharmacogenomic data to simulate the pharmacokinetics of codeine and morphine in different CYP2D6 phenotypes. frontiersin.org These models integrate physicochemical drug properties with physiological and genetic information to predict drug concentrations in various tissues, offering a powerful tool for personalizing therapy. frontiersin.org
The ultimate goal of integrating omics technologies is to develop multi-component biomarker panels that, potentially with the aid of artificial intelligence, can guide prescribing decisions by accounting for the complex interplay of genetic, personal, and environmental factors. nih.gov
Table of Research Findings
| Research Area | Key Finding | Implication |
|---|---|---|
| Novel Synthesis | A 7-step enantioselective synthesis of (-)-codeine was developed using a double-Heck cyclization and photo-redox hydroamination. researchgate.net | Provides a highly efficient and rapid method for producing enantiopure codeine and its derivatives. |
| Metabolic Pathways | Hydrocodone is a more prominent metabolite of codeine in oral fluid than in urine. millenniumhealth.com | Suggests alternative or tissue-specific metabolic pathways for codeine that are not fully characterized. |
| In Vitro Models | Baker's yeast expressing CYP2D6 variants identified a novel allele (CYP2D6.10A122V) with superior codeine-to-morphine conversion. acs.org | Offers a powerful platform for functionally characterizing the impact of genetic polymorphisms on drug metabolism. |
| Omics Integration | PBPK models incorporating CYP2D6 genotype data can simulate codeine and morphine pharmacokinetics in different metabolizer phenotypes. frontiersin.org | Enables the prediction of drug exposure and response, facilitating personalized dosing strategies. |
Q & A
Q. What experimental models are appropriate for studying codeine's effects on endocrine systems, and how should histological analyses be conducted?
Answer: In vivo rodent models (e.g., adult male rats) are standard for assessing endocrine disruptions. Administer codeine phosphate at clinically relevant doses (e.g., 40 mg/kg) over 50 days, with control groups receiving saline. Harvest adrenal glands post-administration and after a recovery period (e.g., 14 days). Use histomorphometric analysis to measure zona fasciculata/reticularis thickness, medullary cell counts, and vascularization. Ensure blinding during tissue processing to reduce bias .
Q. How can researchers mitigate confounding factors in pharmacokinetic studies comparing codeine’s analgesic vs. antitussive applications?
Answer: Stratify cohorts by indication (pain vs. cough) and exclude patients with overlapping prescriptions. Use regression models to adjust for covariates like age, CYP2D6 metabolizer status, and concomitant medications. Refer to pharmacogenomic databases (e.g., CPIC guidelines) to account for genetic variability in codeine metabolism .
Q. What methodological frameworks ensure rigor in qualitative studies exploring healthcare providers’ perspectives on codeine misuse?
Answer: Apply mixed-methods designs:
- Quantitative: Use validated surveys (e.g., Likert scales) to assess prescribing patterns.
- Qualitative: Conduct semi-structured interviews with open-ended questions on triggers for misuse and referral practices.
Use SPSS for statistical analysis and NVivo for thematic coding. Ensure representativeness by sampling diverse demographics (e.g., GPs, pharmacists) .
Advanced Research Questions
Q. How should researchers resolve contradictions between codeine’s analgesic efficacy and its adverse endocrine outcomes in longitudinal studies?
Answer: Employ causal inference methods (e.g., propensity score matching) to isolate codeine-specific effects. Integrate multi-omics data (transcriptomics of adrenal tissues, serum cortisol levels) to identify mechanistic pathways. Sensitivity analyses (e.g., multiple imputation for missing data) strengthen validity .
Q. What statistical approaches are optimal for analyzing codeine dependence trajectories in cohort studies with heterogeneous follow-up periods?
Answer: Use generalized linear mixed models (GLMMs) for categorical outcomes (e.g., dependence severity) and linear mixed models for continuous variables (e.g., daily dose). Account for attrition via full-information maximum likelihood (FIML) or last-observation-carried-forward (LOCF) imputation. Validate findings with bootstrapping .
Q. How can multi-center studies harmonize data on codeine-related adverse events while addressing regional prescribing heterogeneity?
Answer: Adopt standardized case report forms (CRFs) aligned with WHO pharmacovigilance guidelines. Use meta-analytic techniques to pool data, adjusting for covariates like regulatory policies (e.g., Australia’s 2018 prescription-only mandate). Apply random-effects models to account for between-center variability .
Methodological Considerations
Q. What ethical protocols are critical when recruiting human subjects for codeine misuse studies?
Answer: Follow IRB-approved informed consent procedures emphasizing confidentiality. Use stratified sampling to include high-risk populations (e.g., chronic pain patients) without stigmatization. Implement data anonymization (e.g., redacting identifiers in SPSS datasets) and provide post-study counseling referrals .
Q. How should researchers design dose-response studies to evaluate codeine’s adrenal toxicity while minimizing animal suffering?
Answer: Adhere to the 3Rs framework (Replacement, Reduction, Refinement). Use non-invasive biomarkers (e.g., urinary catecholamines) for preliminary screening before terminal histology. Limit group sizes via power calculations and employ humane endpoints (e.g., weight loss >20%) .
Data Presentation & Reporting
Q. What criteria determine whether raw data on codeine metabolism should be included in appendices vs. main manuscripts?
Answer: Include processed data (e.g., pharmacokinetic curves, metabolite ratios) in the main text. Archive raw mass spectrometry files or chromatograms in supplementary materials. For journals like Beilstein Journal of Organic Chemistry, limit main-text experimental details to novel syntheses or characterization methods .
Q. How can systematic reviews on codeine’s therapeutic index incorporate grey literature without compromising academic rigor?
Answer: Search preprint servers (e.g., medRxiv), clinical trial registries (e.g., ClinicalTrials.gov ), and regulatory reports (e.g., FDA Adverse Event Reporting System). Apply PRISMA guidelines with dual-reviewer screening and ROBINS-I for bias assessment. Disclose grey literature proportions in flow diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
